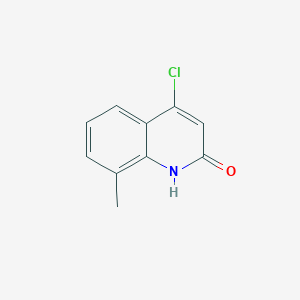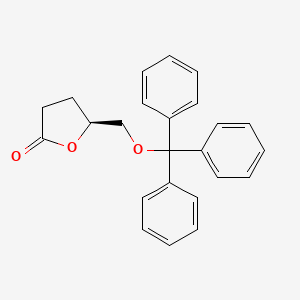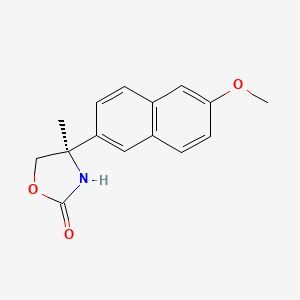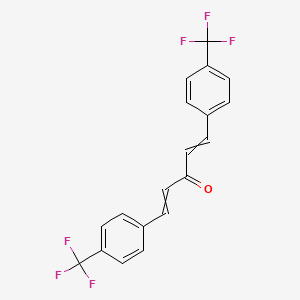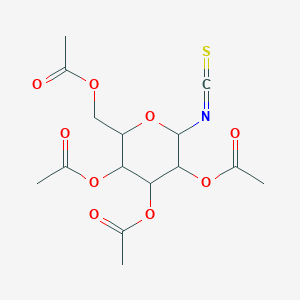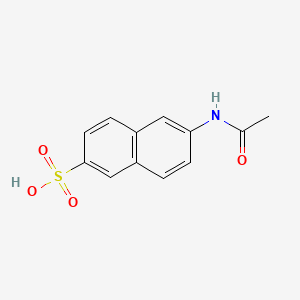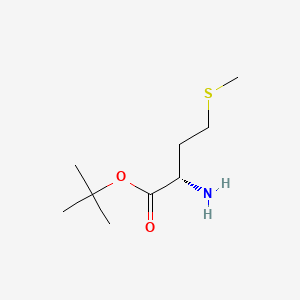
tert-butyl L-methioninate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl L-methioninate is a chemical compound with the molecular formula C9H19NO2S. It is an ester derivative of the amino acid L-Methionine, where the carboxyl group is esterified with tert-butyl alcohol. This compound is used in various chemical and biological applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-butyl L-methioninate can be synthesized through the esterification of L-Methionine with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically involves the following steps:
- Dissolving L-Methionine in an appropriate solvent such as methanol or ethanol.
- Adding tert-butyl alcohol and an acid catalyst like sulfuric acid or hydrochloric acid.
- Heating the mixture under reflux conditions to facilitate the esterification reaction.
- Purifying the product through distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and yield. The use of advanced purification techniques such as chromatography may also be implemented to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
tert-butyl L-methioninate undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the methionine moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: L-Methionine, 1,1-dimethylethyl alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
tert-butyl L-methioninate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and peptide chemistry.
Biology: Acts as a precursor in the synthesis of methionine-containing peptides and proteins.
Medicine: Investigated for its potential role in drug delivery systems and as a prodrug.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl L-methioninate involves its conversion to L-Methionine in biological systems. This conversion is facilitated by esterases, which hydrolyze the ester bond, releasing L-Methionine. L-Methionine then participates in various metabolic pathways, including protein synthesis and methylation reactions.
Comparison with Similar Compounds
Similar Compounds
L-Methionine Methyl Ester: An ester derivative of L-Methionine with a methyl group instead of a tert-butyl group.
L-Methionine Ethyl Ester: An ester derivative with an ethyl group.
L-Methionine Isopropyl Ester: An ester derivative with an isopropyl group.
Uniqueness
tert-butyl L-methioninate is unique due to its tert-butyl ester group, which provides steric hindrance and affects its reactivity and stability. This makes it particularly useful in specific synthetic applications where other esters may not be suitable.
Properties
Molecular Formula |
C9H19NO2S |
|---|---|
Molecular Weight |
205.32 g/mol |
IUPAC Name |
tert-butyl (2S)-2-amino-4-methylsulfanylbutanoate |
InChI |
InChI=1S/C9H19NO2S/c1-9(2,3)12-8(11)7(10)5-6-13-4/h7H,5-6,10H2,1-4H3/t7-/m0/s1 |
InChI Key |
MOJADIHIJINDQF-ZETCQYMHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CCSC)N |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCSC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


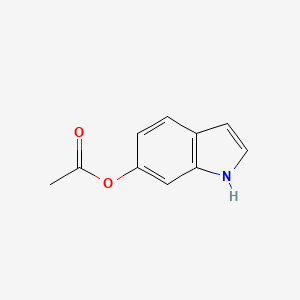
![6-Bromo-5-fluorobenzo[d]isothiazole-3-carboxylic acid](/img/structure/B8812683.png)
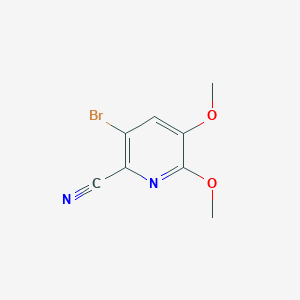
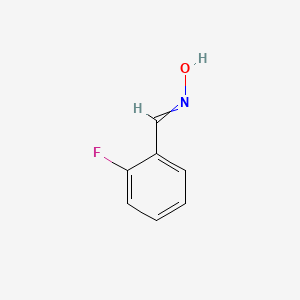
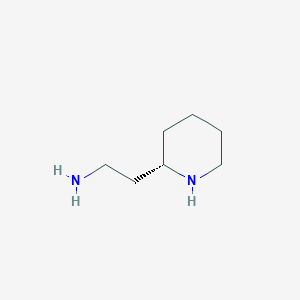
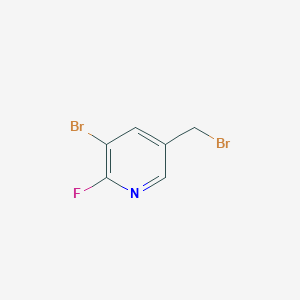
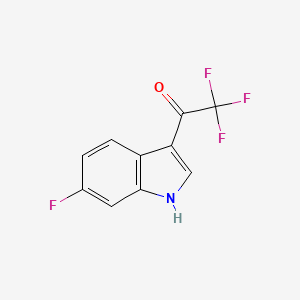
![1H-Pyrrolo[2,3-B]pyridine, 3-(chloromethyl)-1-[tris(1-methylethyl)silyl]-](/img/structure/B8812710.png)
